2-phenyl-4,5-dihydro-1H-imidazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-6-10-9(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBMCKOKEPUGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One and Its Structural Analogues
Established Synthetic Pathways
Traditional methods for the synthesis of the imidazol-5-one core often rely on cyclocondensation and ring-closing reactions, which have been well-documented in chemical literature.
Cyclocondensation Reactions (e.g., from oxazol-5-ones, amidines with ketones)
Cyclocondensation reactions are a cornerstone for the synthesis of imidazol-5-one derivatives. One of the most prominent pathways involves the use of oxazol-5-ones (also known as azlactones) as precursors. Oxazolones can react with primary amines or hydrazides in the presence of various catalysts or solvents to yield the corresponding imidazolin-5-one derivatives. wikipedia.orgresearchgate.net For instance, 4-(arylidene)-2-phenyloxazol-5(4H)-one can be condensed with hydrazides in acetic acid at elevated temperatures to form N-substituted 4-arylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl carboxamides. researchgate.net This method is versatile, allowing for the introduction of a wide range of substituents at the N-1 position of the imidazolone (B8795221) ring.
Another fundamental approach is the three-component cyclocondensation reaction, a variation of the Debus-Radziszewski imidazole (B134444) synthesis. This method typically involves the reaction of a 1,2-dicarbonyl compound (like benzil (B1666583) or glyoxal), an aldehyde, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). sciepub.comrsc.org This one-pot synthesis is highly efficient for producing 2,4,5-trisubstituted imidazoles, which are structural analogues. The reaction proceeds through the formation of a diamine intermediate, which then reacts with the aldehyde to form the imidazole ring. researchgate.net While this method directly yields fully aromatic imidazoles rather than the dihydro-imidazol-5-one, modifications of the starting materials and conditions can lead to related structures.
Table 1: Examples of Cyclocondensation Reactions for Imidazole Synthesis
| Precursors | Reaction Type | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-(Arylidene)-2-phenyloxazol-5(4H)-one, Hydrazides | Condensation | Acetic acid, elevated temperature | N-substituted 4-arylidene-5-oxo-2-phenyl-4,5-dihydroimidazoles | researchgate.net |
| Benzil, Aldehyde, Ammonium Acetate (B1210297) | Three-component cyclocondensation | Catalyst (e.g., Brønsted acidic ionic liquid), solvent-free, 100°C | 2,4,5-Trisubstituted imidazoles | sciepub.com |
| Oxazolidin-5-ones, Primary Amines (e.g., aniline) | Amidification followed by dehydration | Catalysts like dry pyridine (B92270) or glacial acetic acid + sodium acetate | Imidazolin-5-one derivatives | wikipedia.org |
Ring-Closing Strategies Involving Specific Precursors (e.g., α,β-unsaturated carboxylic acids)
Ring-closing strategies provide an alternative route to the imidazol-5-one core. A notable example involves the use of α,β-unsaturated carboxylic acids as starting materials. For instance, acrylic acid can be used to synthesize oxazol-5-one intermediates, which are then converted to imidazol-5-one derivatives. ajchem-a.com The process begins with the reaction of an α,β-unsaturated carboxylic acid with thionyl chloride, leading to an oxazol-5-one after subsequent steps. This intermediate is then treated with a substituted amine, such as benzidine, to form the imidazol-5-one ring system. This multi-step synthesis allows for the construction of complex, functionalized imidazolones. ajchem-a.com
Innovative and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing imidazol-5-ones and their analogues. These innovative approaches aim to minimize waste, reduce reaction times, and avoid the use of harsh or toxic reagents.
Transition-Metal Free Reaction Conditions
The development of transition-metal-free synthetic routes is a significant advancement in sustainable chemistry. Many modern one-pot syntheses of substituted imidazoles now employ organocatalysts or non-metallic catalysts. For example, a highly efficient synthesis of 2,4,5-trisubstituted imidazoles has been achieved through a three-component cyclocondensation using the Brønsted acidic ionic liquid diethyl ammonium hydrogen phosphate (B84403) as a reusable catalyst under solvent-free conditions. sciepub.com Similarly, benzyltriphenylphosphonium (B107652) chloride (BTPPC) has been used as an inexpensive and readily available catalyst for the solvent-free synthesis of lophine derivatives (2,4,5-trisubstituted imidazoles), affording products in high yields. researchgate.net These methods offer advantages such as cost-effectiveness, ease of work-up, and reduced environmental impact compared to traditional metal-catalyzed reactions.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. asianpubs.org The synthesis of imidazole derivatives has greatly benefited from this technology, which often leads to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgjetir.org For example, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases was achieved in just 2-3 minutes under microwave irradiation, compared to 60-180 minutes under conventional reflux. asianpubs.org The Debus-Radziszewski synthesis of 2,4,5-triphenyl imidazoles has also been successfully performed under microwave irradiation in the presence of glacial acetic acid as a catalyst in solvent-free conditions, with reaction times as short as 1-3 minutes. jetir.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2,4,5-Triphenyl-1H-imidazole Schiff Bases | Conventional Reflux | 60-180 min | Varies | asianpubs.org |
| Microwave Irradiation | 2-3 min | Improved | ||
| 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | Conventional Heating | Longer | Lower | asianpubs.org |
| Microwave Irradiation | Shorter | Excellent | ||
| 2,4,5-Triphenyl Imidazoles | Conventional Heating | Several hours | Good | jetir.org |
| Microwave Irradiation | 1-3 min | High |
Ultrasound Irradiation Techniques for Enhanced Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a novel and green technique for organic synthesis. nih.gov The use of ultrasonic irradiation can enhance reaction rates, improve yields, and reduce the need for hazardous solvents. nih.govresearchgate.net This method has been successfully applied to the synthesis of various imidazole derivatives. The advantages of ultrasound-assisted synthesis include shorter reaction times and increased yields compared to conventional methods. For example, in the synthesis of certain imidazole compounds, ultrasound-assisted reactions showed a 10% increase in yield while reducing the reaction time by two-thirds. nih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature conditions, thereby accelerating the reaction. researchgate.net The technique has been used in one-pot, three-component syntheses of 2,4,5-trisubstituted imidazoles, demonstrating its utility as a green and efficient synthetic approach. nih.govresearchgate.net
Catalysis in Imidazolone Formation
The formation of the imidazolone ring can be effectively catalyzed by a variety of systems, including metal oxide nanoparticles and N-Heterocyclic Carbene (NHC)-copper complexes. These catalysts offer advantages such as high efficiency, reusability, and mild reaction conditions.
Metal Oxide Nanoparticles
Metal oxide nanoparticles have emerged as robust and environmentally friendly heterogeneous catalysts for the synthesis of imidazole derivatives. Their large surface area and high reactivity contribute to their catalytic efficacy. nih.govnih.gov
Iron(III) Oxide (Fe₃O₄) Nanoparticles: Magnetic Fe₃O₄ nanoparticles have been successfully employed as a catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netresearchgate.net In a typical reaction, a 1,2-diketone, an aldehyde, and ammonium acetate are condensed in the presence of Fe₃O₄ nanoparticles, often under ultrasound irradiation to enhance reaction rates. researchgate.netresearchgate.net The magnetic nature of these nanoparticles allows for their easy separation from the reaction mixture using an external magnet, and they can be reused multiple times without a significant loss of catalytic activity. researchgate.netresearchgate.netppor.az Chitosan-coated Fe₃O₄ nanoparticles have also been shown to be effective catalysts for this transformation. researchgate.net
Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles are another effective and inexpensive heterogeneous catalyst for the synthesis of substituted imidazoles and other nitrogen-containing heterocycles. nih.govnih.govnih.gov They have been used to catalyze the one-pot, multi-component reaction of aldehydes, thiols, and malononitrile (B47326) to produce polysubstituted pyridines, showcasing their utility in constructing heterocyclic systems. nih.gov Green synthesis methods for ZnO nanoparticles, for instance, using plant extracts, have been developed to create environmentally benign catalysts for the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones. researchgate.net Plant-assisted tin oxide nanoparticles have also been utilized for the synthesis of 2,4,5-triarylimidazole derivatives under microwave irradiation. asianpubs.org
Palladium on Alumina (B75360) (Pd/Al₂O₃): A heterogeneously catalyzed protocol has been developed for the synthesis of imidazolones from ureas and 1,2-diols using palladium nanoparticles supported on γ-alumina ([Pd/Al₂O₃]). jetir.org This method proceeds via an acceptorless dehydrogenative condensation and has been shown to be efficient and reusable. The acidic properties of the alumina support play a crucial role in the catalytic activity. jetir.org
| Catalyst | Reactants | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄ Nanoparticles | 1,2-diketone, aldehyde, NH₄OAc | 2,4,5-Trisubstituted imidazoles | High efficiency, magnetic separation, reusability, ultrasound compatibility. | researchgate.netresearchgate.net |
| Fe₃O₄@chitosan | Benzil derivatives, aryl aldehydes, NH₄OAc | 2,4,5-Trisubstituted imidazoles | High catalytic activity, easy magnetic recovery, mild conditions. | researchgate.net |
| ZnO Nanoparticles | Chalcones, S-benzylthiouronium chloride, secondary amines | 2-Substituted-4,6-diarylpyrimidines | Inexpensive, stable, recyclable, excellent yields. | nih.gov |
| Pd/Al₂O₃ | N,N'-disubstituted ureas, 1,2-diols | Imidazolones | Heterogeneous, reusable, acceptorless dehydrogenative condensation. | jetir.org |
N-Heterocyclic Carbene (NHC)-Copper Catalysis
N-Heterocyclic carbenes (NHCs) are potent ligands that, when complexed with copper, form highly active catalysts for a variety of organic transformations, including the synthesis of imidazoles. nih.gov These NHC-Cu complexes are valued for their stability and their ability to facilitate reactions under mild conditions. acs.org
The synthesis of NHC-Cu(I) complexes can be achieved through several routes, including the reaction of a preformed free NHC with a copper salt, or via transmetalation from a silver-NHC complex. acs.org These complexes have been shown to catalyze reactions such as the hydrosilylation of alkynes and CO₂. dntb.gov.ua In the context of imidazole synthesis, NHC-copper complexes can be used to catalyze intramolecular N-arylation reactions of ortho-chlorinated arylhydrazones to form N-phenyl-1H-indazoles, which are structurally related to imidazoles. The versatility of NHC ligands allows for the fine-tuning of the catalyst's electronic and steric properties to optimize reactivity and selectivity. nih.gov
| Catalyst Type | Reaction | Product Type | Significance | Reference |
|---|---|---|---|---|
| CMP-NHC-CuCl | Hydrosilylation of terminal alkynes | (β,β)-(E)-vinyldisiloxane | High stereoselectivity, catalyst reusability. | dntb.gov.ua |
| NHC-Copper Complex | Intramolecular N-arylation | N-phenyl-1H-indazoles | Synthesis of pharmacologically relevant scaffolds from readily available starting materials. |
Deep Eutectic Solvents as Reaction Media and Catalysts
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents in chemical synthesis. They are typically formed from a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a eutectic mixture with a melting point significantly lower than that of its individual components. Choline (B1196258) chloride-based DESs are among the most common.
DESs can act as both the reaction medium and the catalyst, simplifying reaction setups and workup procedures. Their application in the synthesis of imidazole derivatives has been demonstrated to be highly effective. For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as a dual solvent and recyclable catalyst for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazoles with good to excellent yields. Similarly, a DES formed from choline chloride and imidazole has been shown to be an efficient catalyst for the synthesis of 2-substituted benzothiazole (B30560) derivatives.
The use of DESs often leads to shorter reaction times and high product purity. Furthermore, many DESs are biodegradable and can be recycled and reused multiple times without a significant decrease in catalytic performance, making them a highly attractive option for sustainable chemistry.
| Deep Eutectic Solvent (DES) | Role | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Dimethyl urea/SnCl₂/HCl | Solvent and Catalyst | One-pot synthesis of tri- and tetra-substituted imidazoles | Good to excellent yields, short reaction times, recyclable catalyst. | |
| [CholineCl][Imidazole]₂ | Catalyst | One-pot multicomponent synthesis of 2-substituted benzothiazoles | Efficient under solvent-free conditions, stable and reusable catalyst. | |
| Imidazole-based DESs | Solvent | CO₂ absorption | Potential as green solvents for gas capture. |
Regioselective and Stereoselective Synthetic Considerations
The control of regioselectivity and stereoselectivity is paramount in the synthesis of biologically active molecules, as different isomers can exhibit vastly different pharmacological profiles.
Regioselective Synthesis
Regioselectivity in the synthesis of substituted imidazoles can often be controlled by the judicious choice of starting materials and reaction conditions. A notable example is the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. In this method, the presence of a 2-hydroxyaryl group on the starting benzylidene imine directs the reaction to favor the formation of the imidazole derivative over the corresponding 1,2-dihydropyrazine. Computational studies have suggested that the 2-hydroxy group facilitates an intramolecular proton transfer, which steers the reaction pathway towards the imidazole product.
Stereoselective Synthesis
The asymmetric synthesis of chiral imidazolones and their analogues is a challenging yet crucial area of research.
1H-Imidazol-4(5H)-ones as Pronucleophiles: 1H-Imidazol-4(5H)-ones have been identified as effective pronucleophiles in asymmetric catalysis for the synthesis of N-substituted α,α-disubstituted amino acids. nih.govjetir.org These heterocycles can be functionalized at the α-position with high enantioselectivity using chiral catalysts, and subsequent hydrolysis of the imidazolone ring provides access to the desired enantioenriched amino acids. jetir.org
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles: An enantioselective desymmetrization approach has been developed for the synthesis of axially chiral imidazoles. researchgate.net This method utilizes a cation-directed catalysis with a chiral ligand to achieve high enantioselectivity. The resulting axially chiral imidazoles have potential applications as chiral ligands and organocatalysts. researchgate.net
Asymmetric Multicomponent Reactions: The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric Groebke-Blackburn-Bienaymé multicomponent reaction. researchgate.netresearchgate.net By employing a chiral phosphoric acid catalyst, a range of imidazo[1,2-a]pyridine (B132010) atropisomers were obtained in high yields and enantioselectivities. researchgate.netresearchgate.net The presence of a remote hydrogen bonding donor on the substrate was found to be crucial for achieving high stereoselectivity. researchgate.netresearchgate.net
| Selectivity | Methodology | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Regioselective | Use of 2-hydroxyaryl substituted starting materials | Intramolecular proton transfer directed by the hydroxyl group | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | |
| Stereoselective | Asymmetric catalysis with 1H-Imidazol-4(5H)-ones as pronucleophiles | Enantioselective α-functionalization | N-substituted α,α-disubstituted amino acids | jetir.org |
| Stereoselective | Cation-directed catalytic enantioselective desymmetrization | Synthesis of axially chiral imidazoles | Axially chiral 2-aryl imidazoles | researchgate.net |
| Stereoselective | Asymmetric multicomponent reaction with a chiral phosphoric acid catalyst | Atroposelective synthesis | Axially chiral imidazo[1,2-a]pyridines | researchgate.netresearchgate.net |
Multi-Component Reaction (MCR) Strategies for Imidazolone Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and efficient, making them ideal for the rapid generation of compound libraries for drug discovery.
The synthesis of substituted imidazoles is well-suited to MCR strategies. The classical Debus-Radziszewski imidazole synthesis involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. Modern variations of this reaction often employ a one-pot, three-component condensation of a 1,2-diketone, an aldehyde, and ammonium acetate. These reactions can be catalyzed by various catalysts, including Brønsted acidic ionic liquids and metal oxide nanoparticles, and can be performed under solvent-free conditions or with microwave assistance to accelerate the reaction.
Four-component reactions, such as the Ugi reaction, have also been adapted for the synthesis of highly substituted imidazole derivatives. For example, a one-pot synthesis of multisubstituted benzimidazoles has been developed via a sequential Ugi four-component condensation and a catalytic aza-Wittig reaction. Tandem reactions combining different MCRs, such as the Groebke-Blackburn-Bienaymé and Ugi reactions, have been used to create complex peptidomimetics containing an imidazo[1,2-a]pyridine scaffold. These MCR strategies provide a versatile and efficient means of accessing a wide range of structurally diverse imidazolone analogues.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | 1,2-Diketone, aldehyde, ammonium acetate | Brønsted acidic ionic liquid, solvent-free | 2,4,5-Trisubstituted imidazoles | |
| Three-component | Dicarbonyl, aldehyde, ammonia | Glacial acetic acid, microwave irradiation | 2,4,5-Triphenyl imidazoles | |
| Four-component (Ugi/aza-Wittig) | 2-Aminobenzoyl azide, aldehyde, acid, isocyanide | Phospholene oxide | Multisubstituted benzimidazoles | |
| Tandem (Groebke-Blackburn-Bienaymé/Ugi) | Aminopyridine, aldehyde, isocyanide (GBB), followed by Ugi reaction components | Stepwise MCRs | Peptidomimetics with imidazo[1,2-a]pyridine scaffold |
Report on Spectroscopic and Crystallographic Data for 2-Phenyl-4,5-dihydro-1H-imidazol-5-one
The presence of the carbonyl group at the 5-position fundamentally alters the electronic environment and vibrational modes of the molecule compared to its imidazole and imidazoline (B1206853) analogues. Therefore, presenting data from these related compounds would not be scientifically accurate for the specific molecule requested.
Given the strict requirement to focus solely on "this compound" and to provide detailed, accurate research findings, an article with experimental data tables and in-depth analysis as per the requested outline cannot be generated at this time.
To provide a scientifically grounded article, one would need access to published research that includes the synthesis and subsequent characterization of this specific imidazolone. Such a publication would typically contain the necessary FT-IR, Raman, ¹H NMR, ¹³C NMR, and 2D NMR data. Without this primary source material, any attempt to populate the requested article sections would rely on theoretical predictions and analogies, which would not meet the standard of "detailed research findings."
Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One Systems
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 2-phenyl-4,5-dihydro-1H-imidazol-5-one (C₉H₈N₂O), the exact molecular weight is 160.06366 Da. uni.lu Electron impact (EI) or electrospray ionization (ESI) methods are typically employed to generate ions for analysis.
In ESI-MS, the compound is expected to be readily protonated, forming a pseudomolecular ion [M+H]⁺. Predictions based on its structure suggest the formation of various adducts, which are essential for accurate mass determination. uni.lu
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.07094 |
| [M+Na]⁺ | 183.05288 |
| [M-H]⁻ | 159.05638 |
| [M+NH₄]⁺ | 178.09748 |
| [M+K]⁺ | 199.02682 |
| [M]⁺ | 160.06311 |
| Data sourced from PubChem predictions. uni.lu |
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structural stability and connectivity. While specific experimental fragmentation data for the parent compound is not detailed in the reviewed literature, general principles of fragmentation for related structures can be applied. Alpha-cleavage is a dominant pathway for aliphatic amines, and cleavage of bonds adjacent to carbonyl groups is also common. libretexts.org For this compound, likely fragmentation pathways would involve the loss of small neutral molecules like CO, HNCO, or cleavage at the C-N bonds within the dihydroimidazolone ring. The stability of the phenyl group suggests that fragments containing this moiety would be prominent in the mass spectrum.
X-ray Crystallography for Precise Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction studies on derivatives of the imidazolone (B8795221) core reveal detailed structural information. Although data for the unsubstituted parent compound is not available, analysis of closely related structures provides significant insight into the crystallographic properties of this class of compounds. For instance, derivatives often crystallize in monoclinic or orthorhombic systems. nih.gov
The asymmetric unit of a crystal may contain one or more independent molecules, and sometimes solvent molecules, which are incorporated into the crystal lattice. iucr.orgnih.gov The data obtained from SCXRD includes the unit cell dimensions (a, b, c), angles (α, β, γ), and the space group, which describes the symmetry of the crystal.
Table 2: Crystallographic Data for Selected Dihydro-1H-imidazol-5-one Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Z |
| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | Monoclinic | P2₁/n | a=10.0330(3) Å, b=14.7203(4) Å, c=16.9169(5) Å, β=101.596(1)° | 4 |
| 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one iucr.org | Triclinic | P-1 | a=10.380(3) Å, b=12.279(3) Å, c=17.708(4) Å, α=70.09(2)°, β=80.17(2)°, γ=89.56(2)° | 2 |
| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole nih.gov | Orthorhombic | Pna2₁ | a=10.0574(5) Å, b=13.2532(7) Å, c=6.8321(3) Å | 4 |
| Z = number of formula units per unit cell. |
Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
SCXRD analysis provides precise measurements of intramolecular features. Bond lengths and angles within the dihydroimidazolone ring and its substituents are generally in good agreement with standard values, though they can be influenced by electronic and steric effects of the substituents.
Table 3: Selected Dihedral Angles in Imidazole (B134444) Derivatives
| Compound | Rings | Dihedral Angle (°) |
| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | Imidazole ring and Phenyl ring at C4 | 76.17(10) |
| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | Imidazole ring and Phenyl ring at C5 | 18.50(9) |
| 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one iucr.org | Imidazole ring and Benzene ring (C4-C9) | 73.33(9) |
| 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]-4,5-dihydro-1H-imidazole nih.gov | Imidazoline (B1206853) ring and Benzene ring | 18.06(7) |
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The solid-state architecture of these compounds is directed by a network of non-covalent intermolecular interactions. Hydrogen bonding is a dominant force, often playing a primary role in the formation of the crystal structure. researchgate.netmdpi.com Common hydrogen bonds include N-H···N and N-H···O interactions, which can link molecules into one-dimensional chains or more complex three-dimensional networks. nih.goviucr.orgnih.gov
In addition to classical hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions contribute significantly to the stability of the crystal packing. nih.gov These interactions involve the aromatic rings and help to organize the molecules in a layered or corrugated fashion. iucr.orgnih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts within a crystal. By mapping properties onto this surface, researchers can identify the specific atoms involved in interactions and their relative importance. For several imidazolone derivatives, Hirshfeld analysis reveals that H···H contacts account for the largest percentage of the total surface area, often exceeding 50%, indicating the prevalence of van der Waals forces. iucr.orgnih.gov Contacts involving heteroatoms, such as O···H and N···H, appear as distinct spikes in the fingerprint plots and correspond to the specific hydrogen bonds that stabilize the structure. iucr.org
Reactivity Profiles and Reaction Mechanisms of 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One and Its Functionalized Derivatives
Nucleophilic and Electrophilic Reactivity of the Imidazolone (B8795221) Ring System
The reactivity of the 2-phenyl-4,5-dihydro-1H-imidazol-5-one ring is dictated by the distribution of electron density. The presence of nitrogen and oxygen heteroatoms, along with the carbonyl group and the C=N double bond, creates distinct sites for both nucleophilic and electrophilic attack.
Nucleophilic Centers:
The endocyclic nitrogen atom at position 1 (N1) possesses a lone pair of electrons and can act as a nucleophile, particularly in its deprotonated form. This site is readily susceptible to alkylation and acylation reactions.
The exocyclic imine nitrogen can also exhibit nucleophilic character, participating in reactions such as protonation and coordination to metal centers.
Electrophilic Centers:
The carbonyl carbon (C5) is a primary electrophilic site due to the polarization of the C=O bond. It is susceptible to attack by various nucleophiles.
The carbon atom of the C=N bond (C2), attached to the phenyl group, is another electrophilic center, prone to addition reactions.
The carbon at position 4 (C4) can be deprotonated under basic conditions to form a carbanion, which then acts as a nucleophile.
Cycloaddition Reactions and Ring Transformations
The imidazolone ring system participates in various cycloaddition reactions, offering pathways to more complex heterocyclic structures. These reactions leverage the unsaturated C=N bond and the exocyclic C=C bond in certain derivatives.
[4+2] Cycloadditions (Diels-Alder type): Derivatives of imidazolones can act as dienophiles in Diels-Alder reactions. For instance, photosensitized [4+2]-cycloadditions involving related N-sulfonylimines have been shown to construct polycyclic scaffolds stereoselectively. nih.gov While direct examples with this compound are less common, the principle of using the C=N bond as a dienophile is established in heterocyclic chemistry. libretexts.org The reaction conditions, whether thermal or photochemical, dictate the allowed stereochemical outcomes based on frontier molecular orbital (FMO) theory. youtube.com
[3+2] Dipolar Cycloadditions: Imidazolone derivatives can serve as dipolarophiles in reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. This provides a versatile route for synthesizing fused ring systems. libretexts.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a known method for forming four-membered rings. libretexts.org The aza-Paternò–Büchi reaction, a [2+2] cycloaddition of an imine with an alkene, can lead to the formation of azetidine (B1206935) derivatives. nih.gov
Ring Transformations: The imidazolone ring can undergo transformations into other heterocyclic systems. For example, oxidative ring transformations have been observed in related purine (B94841) systems, leading to imidazo[1,5-c]imidazole structures. acs.org Ring expansion and contraction reactions are also known for similar heterocyclic compounds, often proceeding through strained intermediates like aziridines. researchgate.net
Functionalization Strategies and Site-Specific Modifications
The ability to selectively functionalize the this compound core at different positions is crucial for its application in medicinal chemistry and materials science.
The nitrogen atoms of the imidazolone ring are primary targets for functionalization.
N-Alkylation: The N1-position is readily alkylated using various alkyl halides or other electrophilic alkylating agents, often in the presence of a base. Phase-transfer catalysis (PTC) has been effectively employed for the N-alkylation of related triphenyl-imidazole derivatives, providing good yields. researchgate.net The choice of solvent and base is critical for optimizing reaction conditions.
N-Acylation: Acylation at the N1-position can be achieved using acyl chlorides or anhydrides. This modification is often used to introduce specific functional groups or to alter the electronic properties of the ring system.
These reactions allow for the synthesis of a diverse library of N-substituted imidazolones with varying steric and electronic properties.
Functionalization at the carbon atoms of the imidazolone ring expands its synthetic utility.
C4-Position: The methylene (B1212753) group at the C4 position is acidic and can be deprotonated by a strong base to form an enolate-like intermediate. This nucleophilic species can then react with various electrophiles, such as alkyl halides and aldehydes, in reactions like aldol (B89426) or Mannich-type condensations. This allows for the introduction of substituents at the C4 position, often with stereochemical control.
C5-Position: While the C5 carbonyl group is primarily an electrophilic center, its reactivity can be harnessed for transformations. For example, condensation reactions with active methylene compounds can occur at this position.
The table below summarizes some representative functionalization reactions of the imidazolone core.
| Reaction Type | Position | Reagents | Product Type |
| N-Alkylation | N1 | Alkyl Halide, Base | N1-Alkyl-imidazolone |
| N-Acylation | N1 | Acyl Chloride, Base | N1-Acyl-imidazolone |
| Aldol Reaction | C4 | Aldehyde, Base | C4-Hydroxyalkyl-imidazolone |
| Alkylation | C4 | Alkyl Halide, Base | C4-Alkyl-imidazolone |
Mechanistic Investigations of Key Organic Transformations (e.g., Mannich-type reactions, cycloadditions)
Understanding the mechanisms of reactions involving the imidazolone ring is essential for controlling selectivity and optimizing yields.
Mannich-type Reactions: Imidazolone derivatives can participate as nucleophiles in Mannich-type reactions. For instance, the enolate generated at the C4 position can add to an imine or iminium ion. Catalytic enantioselective Mannich reactions have been developed using chiral catalysts, such as those derived from cinchona alkaloids, to produce highly enantio- and diastereomerically enriched products. buchler-gmbh.combuchler-gmbh.com The mechanism typically involves the formation of a chiral catalyst-enolate complex that controls the facial selectivity of the attack on the electrophile. mdpi.com
Cycloaddition Mechanisms: The mechanism of cycloaddition reactions is often analyzed using frontier molecular orbital (FMO) theory. youtube.com For thermal [4+2] cycloadditions, the reaction proceeds through a concerted mechanism where the HOMO of the diene interacts with the LUMO of the dienophile. The stereochemical outcome is governed by the Woodward-Hoffmann rules. youtube.com In contrast, photochemical cycloadditions involve an excited state of one of the reactants. nih.gov DFT calculations are frequently used to model the transition states of these reactions, providing detailed insights into the reaction pathways and energy barriers, which helps to explain the observed regioselectivity and stereoselectivity. researchgate.net
Design, Synthesis, and Characterization of Advanced 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One Derivatives
Principles of Molecular Design for Targeted Modifications
The rational design of new 2-phenyl-4,5-dihydro-1H-imidazol-5-one derivatives is guided by established medicinal chemistry principles. A primary strategy involves the introduction of various functional groups at the N- and C-positions of the imidazolone (B8795221) ring to modulate the molecule's physicochemical properties. For instance, incorporating lipophilic groups is a known approach to potentially enhance activity for compounds intended to act on biological systems. researchgate.net
Another key design principle is molecular hybridization . This strategy involves combining the this compound core with other pharmacologically relevant heterocyclic systems. nih.govmdpi.com The goal is to create a single molecular entity that integrates the structural features, and potentially the activities, of both parent scaffolds. This can lead to novel molecules with enhanced efficacy or a broader spectrum of activity. mdpi.com Computational docking experiments can further guide the design process by predicting the binding interactions of designed analogues with specific biological targets, allowing for a more rational approach to inhibitor development. nih.gov
Synthesis and Characterization of Novel N- and C-Substituted Imidazolones
The synthesis of substituted imidazolone derivatives is a well-established field, often involving multi-component reactions. A common route to C-substituted imidazoles, a related class of compounds, involves the Debus-Radziszewski imidazole (B134444) synthesis, which is a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). wikipedia.orgsciepub.com This method is highly versatile for creating 2,4,5-trisubstituted imidazoles. sciepub.com
N-substitution is typically achieved by reacting the parent imidazolone with electrophiles like alkyl halides or acyl chlorides under basic conditions. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be reacted with ethyl chloroacetate (B1199739) in dry acetone (B3395972) to yield the corresponding N-substituted ester. Similarly, alkylation using reagents like 4-chlorobenzyl or butyl bromide in the presence of a base such as potassium carbonate in DMF has been successfully employed for N-substitution on related imidazole systems. nih.gov
The resulting derivatives are then rigorously characterized. For instance, the synthesis of various 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives has been reported, with full characterization data provided. researchgate.net
Table 1: Synthesis and Characterization Data for Selected Substituted Imidazole Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |
|---|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-4,5-diphenyl 1H-imidazole | 4-OCH3 | 79.14 | 218–220 | IR (cm⁻¹): 3413 (N-H), 1614 (C=C), 1178 (C-O); ¹H NMR (CDCl₃): δ 3.808 (s, 3H), 12.715 (s, NH); MS: [M+1]⁺ 327.17 | researchgate.net |
| 2-(2-Bromophenyl)-4,5-diphenyl 1H-imidazole | 2-Br | 74.62 | 198–200 | IR (cm⁻¹): 3442 (N-H), 1600 (C=C), 754 (C-Br) | researchgate.net |
Note: The table presents data for related imidazole compounds to illustrate the characterization of N- and C-substituted derivatives.
Development of Hybrid Molecular Architectures Incorporating the Imidazolone Core (e.g., with phthalazine (B143731), indole (B1671886), pyrazoline moieties)
The principle of molecular hybridization has been successfully applied to create novel chemical entities by fusing the this compound scaffold with other heterocyclic rings.
Phthalazine Hybrids : A novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, has been synthesized. nih.gov This was achieved by reacting phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. nih.gov The resulting hybrid was further derivatized to form various sulfonamides. nih.govnih.gov The structure of the core hybrid was confirmed through extensive spectroscopic analysis and X-ray crystallography. nih.gov
Indole Hybrids : The development of inhibitors for biological targets has led to the synthesis of hybrid molecules containing both imidazole and indole moieties. nih.gov For example, phenyl-imidazole derivatives have been systematically studied and synthesized as inhibitors of the enzyme indoleamine 2,3-dioxygenase. nih.gov These syntheses often start from α-bromo-ketones which react with formamide (B127407) to form the imidazole ring. nih.gov
Pyrazoline Hybrids : Pyrazole-pyrazoline hybrid derivatives have been designed and synthesized, demonstrating the feasibility of combining these two heterocyclic systems. researchgate.net The synthesis often involves creating pyrazole-based chalcones which are then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to form the pyrazoline ring. mdpi.comresearchgate.net While direct hybridization with this compound is a logical extension, existing research on pyrazole-pyrazoline hybrids provides a strong foundation for such endeavors. researchgate.net The synthesis of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives has been achieved through the reaction of a chalcone (B49325) precursor with hydrazine hydrate. mdpi.com
Synthesis of Zwitterionic this compound Analogues with Tailored Properties
A primary method is the polymerization of prefabricated zwitterionic monomers. mdpi.com Alternatively, post-polymerization modification can be employed, where a pre-formed polymer is chemically altered to introduce the charged groups. The most common reaction to create the zwitterionic moiety is the alkylation of amines. mdpi.com
For a this compound analogue, a synthetic strategy could involve:
Synthesizing a derivative with a suitable nucleophilic group (e.g., a hydroxyl or amino group on a substituent).
Reacting this derivative with a molecule containing a latent anionic group, such as a sultone (e.g., 1,3-propanesultone) or a haloalkanoic acid ester.
The reaction would form a quaternary ammonium cation on the imidazolone nitrogen (if available) or on the substituent, and subsequent hydrolysis of the ester or opening of the sultone ring would reveal the anionic group (carboxylate or sulfonate), thus forming the zwitterion.
While specific examples for the this compound core are not extensively documented in the provided search results, the general principles of zwitterion synthesis are well-established and applicable. mdpi.com
Comprehensive Characterization Protocols for New Derivatives (refer to Section 3 methodologies)
The structural elucidation of newly synthesized this compound derivatives is paramount and relies on a suite of modern analytical techniques. These protocols ensure the confirmation of the intended molecular structure and purity of the compounds.
Spectroscopic Methods :
Infrared (IR) Spectroscopy : Used to identify characteristic functional groups. For example, N-H stretching vibrations are typically observed in the range of 3310-3450 cm⁻¹, while the carbonyl (C=O) stretch of the imidazolone ring would present a strong absorption band. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. mdpi.comnih.gov Two-dimensional NMR techniques like NOESY and HMBC are employed to confirm regioisomeric structures and spatial relationships between atoms. nih.gov
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. mdpi.com
Elemental Analysis : This technique determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the calculated theoretical values to verify the molecular formula. researchgate.netresearchgate.net
Crystallographic Methods :
Single Crystal X-ray Diffraction : When suitable crystals can be grown, this method provides the definitive three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles. nih.govnih.gov
These characterization methods are standard practice in the synthesis of novel heterocyclic compounds and are consistently reported in the literature for imidazole and imidazolone derivatives. nih.govresearchgate.netmdpi.com
Applications of 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One Derivatives in Catalysis and Materials Science
Utilization in Catalytic Processes and Ligand Design
The unique structure of 2-phenyl-4,5-dihydro-1H-imidazol-5-one derivatives makes them suitable for various roles in catalytic processes. Their backbone can be readily functionalized, allowing for the fine-tuning of their steric and electronic properties to suit specific catalytic transformations.
Derivatives of the this compound scaffold can serve as ligands in coordination chemistry, binding to metal centers to form complexes with catalytic activity. The nitrogen atoms in the imidazole (B134444) ring can coordinate with a variety of transition metals. For instance, tetra-substituted imidazole derivatives, which share the core imidazolone (B8795221) structure, have been synthesized and complexed with transition metals like cobalt(II), nickel(II), copper(II), manganese(II), and zinc(II). nih.govcrescentchemical.com The resulting metal complexes have been characterized using various spectroscopic and analytical techniques, confirming the coordination of the imidazole moiety to the metal center. nih.govcrescentchemical.com
The synthesis of these complexes often involves a one-pot reaction of a diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.govcrescentchemical.com The structural analysis of these complexes, sometimes confirmed by single-crystal X-ray diffraction, reveals the coordination geometry around the metal ion, which is crucial for understanding their potential catalytic applications. nih.govcrescentchemical.com While the primary focus of some studies has been on the antimicrobial and antioxidant activities of these complexes, their structural features suggest potential as catalysts for various organic transformations. nih.govcrescentchemical.com
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen the emergence of various heterocyclic compounds as effective catalysts. nih.gov Imidazole and its derivatives, including imidazolones, are of particular interest due to their ability to act as both hydrogen-bond donors and acceptors, facilitating various reaction mechanisms. researchgate.net
In the context of organocatalysis , chiral imidazolidinones, which are structurally related to this compound, have been famously employed in asymmetric Diels-Alder reactions. nih.gov These catalysts operate through iminium ion activation, lowering the LUMO of α,β-unsaturated aldehydes and ketones and enhancing their reactivity towards nucleophiles. nih.gov While specific applications of this compound itself in organocatalysis are not extensively documented, the established catalytic activity of the broader imidazolone family suggests its potential in this area.
In transition metal catalysis , imidazolone derivatives can act as ligands to modulate the activity and selectivity of metal catalysts. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, often rely on phosphine (B1218219) ligands. However, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts have emerged as powerful alternatives. While not directly imidazolones, the synthesis of these NHCs often starts from imidazole derivatives, highlighting the versatility of this heterocyclic core in catalysis.
Furthermore, heterogeneous catalysts for the synthesis of imidazolones have been developed. For instance, a palladium-on-alumina catalyst has been shown to be effective in the dehydrogenative condensation of ureas and 1,2-diols to produce imidazolones. nih.gov This indicates the potential for using imidazolone derivatives in conjunction with transition metals in various catalytic cycles.
Development of Functional Materials
The optical and electronic properties of this compound derivatives make them attractive building blocks for the development of functional organic materials.
Imidazolone and related imidazole derivatives have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov The photophysical properties of these compounds, including their absorption and emission spectra, are often influenced by the substituents on the imidazole core.
For instance, studies on imidazolin-5-one molecules that mimic the chromophore of the green fluorescent protein (GFP) have shown that these compounds absorb in the blue region (420-450 nm) and exhibit photoluminescence in the green region (500-570 nm). researchgate.net Devices fabricated using these molecules have demonstrated current density-voltage (J-V) characteristics with rectifying behavior, suggesting their potential for use in OLEDs. researchgate.net
Derivatives of imidazole have also been incorporated into dyes with two-photon absorption (TPA) properties. researchgate.net The TPA cross-section, a measure of the efficiency of simultaneous absorption of two photons, is a critical parameter for applications in bio-imaging and photodynamic therapy. For example, a D–π–A type two-photon absorption dye based on imidazo[4,5-f]1,10-phenanthroline has been synthesized and shown to have a large TPA cross-section. researchgate.net The photophysical properties of these dyes, such as their fluorescence, can be sensitive to the environment, for instance, the pH of the solution. researchgate.net
The table below summarizes the optical properties of some imidazolin-5-one molecules investigated for optoelectronic applications. researchgate.net
| Molecule | Absorption Max (nm) | Emission Max (nm) |
| Molecule A | 420-450 | 500-570 |
| Molecule B | 420-450 | 500-570 |
| Molecule C | 420-450 | 500-570 |
Table based on data for new imidazolin-5-one molecules resembling the chromophore of green fluorescent protein. researchgate.net
The incorporation of imidazolone moieties into polymer chains can lead to materials with tailored properties. While specific examples of polymers derived directly from this compound are not widely reported, the functionalization of monomers for the synthesis of rubbery polymers is a well-established field. rsc.org Functionalized monomers can be copolymerized with conjugated dienes to produce synthetic rubbers with specific characteristics. rsc.org
The general principle involves the synthesis of a monomer containing the desired functional group, in this case, the 2-phenyl-imidazolone moiety, and its subsequent polymerization, often with other monomers, to create a copolymer. The properties of the resulting polymer would be influenced by the nature and concentration of the imidazolone-containing monomer.
Chemical Biology Probes for Mechanistic Investigations
Fluorescent small molecules are invaluable tools in chemical biology for visualizing and understanding biological processes at the cellular level. nih.gov Imidazole-based compounds have been developed as fluorescent probes for various applications, including the detection of specific analytes and the imaging of cellular environments. nih.govnih.govmdpi.com
For example, a new oxazolone (B7731731) derivative, which shares a similar heterocyclic core with imidazolones, has been synthesized and investigated as a fluorescent dye for bioimaging. nih.gov This probe was found to have a high fluorescence quantum yield and was used to label Candida albicans cells for fluorescence microscopy imaging. nih.gov
Boronate-based fluorescent probes are another important class of chemical tools, particularly for the detection of reactive oxygen species like hydrogen peroxide (H2O2). buffalo.edu These probes often utilize a boronate deprotection mechanism to trigger a fluorescent response. While the specific use of this compound in this context is not detailed, the design principles of such probes could be applied to this scaffold. A fluorescent probe based on imidazo[1,2-a]pyridine (B132010), for instance, has been designed to detect H2O2 in living cells. nih.gov The probe's fluorescence is "turned on" in the presence of H2O2, allowing for its visualization. nih.gov
The development of such probes based on the this compound core could provide new tools for mechanistic investigations in biology, enabling the study of various cellular processes with high spatial and temporal resolution.
Precursors in Complex Organic Synthesis
The application of this compound and its derivatives as precursors in complex organic synthesis is an area of growing interest. The inherent reactivity of the imidazolone ring allows for various transformations, leading to the generation of diverse and structurally complex molecules, including other heterocyclic systems and functionalized acyclic compounds.
Ring Transformation and Functionalization
One of the key synthetic strategies involves the reaction of the imidazolone core with various reagents to induce ring transformation. This approach leverages the latent functionalities within the imidazolone structure to construct new heterocyclic frameworks. For instance, drawing a parallel with the reactivity of analogous oxazol-5(4H)-ones, it is plausible that this compound derivatives could react with dinucleophiles to yield larger, more complex heterocyclic systems.
A notable example from the literature, though on the analogous oxazolone system, demonstrates the transformation of 4-arylidene-2-phenyloxazol-5(4H)-ones into 1,2,4-triazin-6(5H)-ones. nih.gov This is achieved through a reaction with phenylhydrazine (B124118) in the presence of acetic acid and sodium acetate. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine (B178648), followed by ring opening and subsequent intramolecular cyclization to form the new triazinone ring. Given the structural similarities, a similar pathway could be envisioned for this compound derivatives, providing a route to novel triazine-containing compounds.
The following table illustrates the potential for such ring transformation reactions, based on established methodologies for related heterocyclic precursors.
| Precursor | Reagent | Product | Reaction Type |
| 4-Arylidene-2-phenyloxazol-5(4H)-one | Phenylhydrazine | 3-(4-substituted-phenyl)-5-arylidene-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one | Ring Transformation |
| This compound (hypothetical) | Hydrazine derivative | Substituted Triazinone | Ring Transformation |
Synthesis of Acyclic Derivatives
Another significant application of imidazol-5-one precursors lies in their ability to serve as synthons for acyclic molecules, particularly α-amino acid derivatives. The hydrolysis of the imidazolone ring can unmask a carboxylic acid and an amine functionality, providing a straightforward route to these important building blocks.
The reactivity of the exocyclic double bond in substituted imidazolones (and their oxazolone analogs) allows for a variety of addition reactions. These reactions can introduce new stereocenters and functional groups, which are then retained after the subsequent ring-opening to yield highly functionalized amino acid derivatives. While specific studies on this compound are limited, the extensive research on oxazol-5(4H)-ones in stereoselective synthesis highlights the potential of this approach. Reactions such as Michael additions, aldol (B89426) reactions, and transition-metal-catalyzed allylations have been successfully applied to oxazolone precursors to generate a wide array of non-proteinogenic α-amino acids. researchgate.net
The following table summarizes the potential synthetic outcomes from the functionalization and subsequent hydrolysis of imidazol-5-one precursors, based on known oxazolone chemistry.
| Precursor | Reaction Type | Intermediate | Final Product (after hydrolysis) |
| Substituted this compound | Michael Addition | Michael Adduct | Substituted α-Amino Acid |
| Substituted this compound | Aldol Reaction | Aldol Adduct | β-Hydroxy-α-amino Acid |
| Substituted this compound | Allylation | Allylated Imidazolone | Allylic α-Amino Acid |
Emerging Research Directions and Future Opportunities for 2 Phenyl 4,5 Dihydro 1h Imidazol 5 One Chemistry
Advancements in Asymmetric Synthesis of Dihydro-1H-imidazol-5-one Structures
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly for applications in medicine and materials. Asymmetric synthesis of dihydro-1H-imidazol-5-one structures and related imidazolidinones has seen significant progress, focusing on the development of sophisticated catalytic systems.
A primary challenge lies in controlling the stereochemistry at the chiral centers of the imidazolone (B8795221) ring. Researchers have successfully employed transition metal catalysis to achieve high levels of enantioselectivity. For instance, palladium-catalyzed asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands has proven highly effective for producing chiral imidazolidin-2-ones with excellent yields and enantioselectivities under mild conditions. mdpi.com Similarly, Pd(0)-catalyzed asymmetric intermolecular diamination of olefins using chiral BINOL-derived phosphorus amidite ligands has yielded a broad range of chiral imidazolidinones with high enantiomeric excesses. mdpi.com
Another promising approach involves the use of chiral organocatalysts. A family of chiral bicyclic imidazole (B134444) catalysts, designed to overcome the traditional trade-off between catalytic activity and selectivity, has been developed. nih.govresearchgate.net These catalysts, featuring skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have been successfully applied in various enantioselective reactions. nih.govresearchgate.netbohrium.com The strategic design of these catalysts places the stereocontrol group at an optimal distance from the catalytic active site, enabling excellent enantioselectivity. nih.govresearchgate.net
Recent research has also highlighted the importance of the catalyst's supporting ligand and reaction conditions. Copper(II) triflate, when paired with specific bidentate oxazoline (B21484) ligands in a basic medium, effectively catalyzes the intramolecular diamination of N-alkenyl ureas to form chiral imidazolidinones. mdpi.com These advancements underscore a trend towards creating highly tunable catalytic systems capable of producing specific stereoisomers of dihydro-1H-imidazol-5-one derivatives on demand.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(II) / Chiral Pyridine-Oxazoline Ligand | Asymmetric Diamination of 1,3-Dienes | Achieves high yields and excellent enantioselectivities under mild conditions. | mdpi.com |
| Pd(0) / Chiral BINOL-derived Phosphorus Amidite Ligand | Asymmetric Intermolecular Diamination of Olefins | Produces a broad range of chiral imidazolidinones with high enantioselectivity. | mdpi.com |
| Cu(OTf)₂ / Bidentate Oxazoline Ligand | Intramolecular Diamination of N-Alkenyl Ureas | The basic medium is essential for imparting chirality to the final product. | mdpi.com |
| Chiral Bicyclic Imidazole (e.g., DPI-based) | Organocatalyzed Asymmetric Reactions | Features a design that balances high catalytic activity with excellent enantioselectivity. | nih.govresearchgate.netbohrium.com |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is revolutionizing the design and synthesis of novel chemical entities. For dihydro-1H-imidazol-5-one chemistry, these technologies offer a pathway to rapidly screen virtual libraries, predict biological activity, and optimize synthetic routes.
Molecular docking is a prominent computational technique being used to rationalize the structure-activity relationships of imidazole-based compounds. mdpi.comnih.gov By simulating the binding of a ligand to the active site of a target protein, researchers can predict the compound's potential efficacy and guide the design of more potent analogs. mdpi.comnih.gov This approach has been successfully used to develop inhibitors for various enzymes by starting with a known natural product and rationally designing derivatives with significantly boosted potency. nih.gov For example, molecular modeling has provided clear explanations for the structure-activity relationships of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine (B1682287) oxidase inhibitors. nih.gov
Beyond predictive binding, computational methods like Density Functional Theory (DFT) are employed to study reaction mechanisms in detail. acs.org This understanding of the transition states and energy profiles of a reaction is invaluable for optimizing conditions and catalyst design.
The next frontier is the application of generative AI and ML models for de novo drug design and synthesis prediction. These models can learn from vast datasets of known molecules and reactions to propose entirely new 2-phenyl-4,5-dihydro-1H-imidazol-5-one structures with desired properties. Furthermore, AI tools are being developed to predict viable synthetic pathways for these novel compounds, potentially reducing the time and resources spent on empirical trial-and-error in the lab.
| Computational Method | Application in Imidazole Chemistry | Key Benefit | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions and guiding rational drug design. | Accelerates the identification of potent enzyme inhibitors and explains structure-activity relationships. | mdpi.comnih.govnih.govnih.gov |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions. | Provides insight into transition states and reaction pathways, aiding catalyst optimization. | acs.org |
| 3D-QSAR Models | Developing quantitative structure-activity relationships. | Creates predictive models to understand the structural basis of inhibitory activity. | nih.gov |
| Target Fishing Docking | Identifying biological targets for natural products. | Enables the discovery of lead compounds from natural sources for rational design. | nih.gov |
Exploration of Novel Reactivity Patterns and Green Chemistry Applications
The development of efficient and environmentally benign synthetic methodologies is a major focus of modern organic chemistry. Research into this compound and related structures is increasingly emphasizing novel reactivity patterns and the principles of green chemistry.
One significant trend is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. erciyes.edu.tr These reactions are highly atom-economical and reduce waste by minimizing the number of synthetic and purification steps. One-pot syntheses of tetra-substituted imidazoles have been reported, providing an efficient route to complex imidazole derivatives. nih.gov
In line with green chemistry principles, researchers are exploring solvent- and catalyst-free reaction conditions. For example, the synthesis of certain gramine (B1672134) derivatives has been achieved by reacting an indole (B1671886), an aldehyde, and an amine in an oven without any solvent or catalyst, offering a convenient and green method. erciyes.edu.tr Other novel methods include the versatile synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from an aromatic aldehyde and o-phenylenediamine (B120857) using an inexpensive and readily available sulfur/DMF system. rsc.org These approaches not only simplify experimental procedures but also reduce the environmental footprint of chemical synthesis.
The exploration of novel reactivity also extends to the functionalization of the core imidazolone structure, enabling the creation of diverse chemical libraries for screening and other applications.
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structural and electronic properties of the imidazole ring make it a valuable building block in materials science. Cross-disciplinary research is leveraging this compound derivatives and related imidazole compounds to create novel functional materials.
Imidazole-containing polymers are of particular interest due to their desirable properties, such as high thermal stability, making them suitable for high-temperature applications. researchgate.net The imidazole moiety can participate in hydrogen bonding, which influences the mechanical and thermal properties of the resulting polymer. By modifying the core structure, chemists can tune these properties for specific applications. researchgate.net
Furthermore, imidazole derivatives are finding use in the development of advanced materials with specific electronic or optical properties. For instance, the charge transfer properties of some complex imidazole derivatives have been studied, indicating their potential as hole-transporting materials in organic electronics. nih.gov The imidazole ring's ability to coordinate with metal ions is also being exploited. Imidazolium (B1220033) salts, derived from imidazoles, are used to extract metal ions, coat metal nanoparticles, and create polyelectrolyte brushes on surfaces. researchgate.net This versatility positions imidazole-based compounds, including derivatives of this compound, as key components in the design of next-generation polymers, sensors, and electronic devices.
Q & A
Q. What are the most efficient synthesis methods for 2-phenyl-4,5-dihydro-1H-imidazol-5-one?
A transition-metal-free base-promoted method using amidines and ketones is highly efficient for synthesizing 4,5-dihydro-1H-imidazol-5-ones. For example, substrates with linear alkyl chains (e.g., n-C4H9) yield up to 80% product, while aromatic substituents (e.g., phenyl groups) achieve yields exceeding 85% . This method avoids costly transition-metal catalysts and operates under mild conditions (room temperature, short reaction times). Optimization involves selecting ketones with electron-donating groups to enhance cyclization efficiency.
Q. How is the structure of this compound characterized using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry. For instance, a study on a related imidazolone derivative reported a mean C–C bond length of 1.50 Å and planar geometry for the heterocyclic ring, confirmed via SHELXL refinement . Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts, ensuring high-resolution structures .
Q. What spectroscopic techniques confirm the structure of this compound?
- NMR : H NMR resolves proton environments (e.g., imidazolone NH at δ 10–12 ppm; aromatic protons at δ 7–8 ppm). C NMR identifies carbonyl carbons (δ 165–175 ppm) .
- IR : Strong C=O stretch near 1700 cm and N–H bend at 1550–1600 cm .
- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHNO: 161.0715) .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect synthesis yield and reactivity?
Substituent effects are systematic:
- Electron-donating groups (e.g., -OCH) increase yields by stabilizing intermediates. For example, 4-methoxyphenyl derivatives achieve 86% yield .
- Bulky groups (e.g., iso-CH) reduce yield (61%) due to steric hindrance during cyclization .
- Aromatic vs. aliphatic : Phenyl-substituted derivatives exhibit higher crystallinity, aiding purification, while alkyl chains improve solubility in nonpolar solvents .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-validation : Combine H-C HSQC to assign ambiguous proton environments. For example, overlapping aromatic signals in H NMR can be resolved via C correlation .
- Crystallography vs. NMR : If NMR suggests multiple conformers but X-ray shows a single conformation, consider dynamic effects in solution (e.g., ring puckering) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to validate assignments .
Q. What methodological considerations are critical for biological activity studies of imidazolone derivatives?
- Dose-response assays : Use IC values to quantify potency. For example, 5-arylidene imidazolones show IC values <10 µM against cancer cell lines, requiring triplicate experiments to ensure reproducibility .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to isolate compound effects .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Report p-values and effect sizes to avoid Type I/II errors .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
